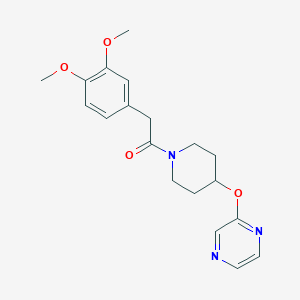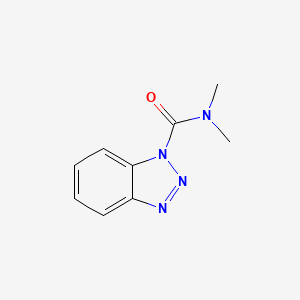
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . Similarly, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide involved the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine . These methods could provide insights into potential synthetic routes for the compound .
Molecular Structure Analysis
Crystal structure analysis is a common technique used to understand the molecular structure of compounds. The papers describe the determination of crystal structures for several compounds, highlighting the importance of hydrogen bonding and atom-atom contacts in the crystal packing . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its biological activity.
Chemical Reactions Analysis
The papers do not provide detailed information on specific chemical reactions involving the compound "N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide." However, they do discuss the biological activities of similar compounds, such as antitumor and antiproliferative effects , which could be related to the chemical reactivity of these molecules within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and the functional groups present. For example, the presence of a methoxy group can influence the lipophilicity of the molecule, which in turn affects its pharmacokinetic properties . The papers also discuss the biological activities of the compounds, which are often related to their physical and chemical properties, such as the ability to form specific interactions with biological targets .
Applications De Recherche Scientifique
Antimicrobial Studies
Compounds structurally related to "N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide" have been synthesized and evaluated for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones, which share a similar complex structure, have shown significant antimicrobial activities. These compounds were synthesized from lead molecules and screened for antifungal and antibacterial activities, indicating their potential in developing new antimicrobial agents (Patel & Patel, 2010).
Cancer Research
Research into the antitumor properties of compounds with related structures has been conducted, highlighting their potential in cancer treatment. For example, substituted phenazine-1-carboxamides have been synthesized and evaluated against various cancer models, showing positive correlations between the electron-withdrawing power of the substituent group and cytotoxicity. These findings suggest the potential of structurally similar compounds in developing new antitumor drugs (Rewcastle, Denny, & Baguley, 1987).
Enzyme Inhibition
Compounds with a similar complex molecular structure have been explored for their enzyme inhibition capabilities, which could be relevant in treating various diseases. For instance, novel triazole derivatives were synthesized and investigated for their acetylcholinesterase and α-glucosidase inhibition activities, showing moderate enzyme inhibition potential. This research contributes to understanding how similar compounds might be used in designing inhibitors for Alzheimer's and diabetic diseases (Saleem et al., 2018).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-3-28-16-7-5-4-6-15(16)22-20(26)19-17(27-2)12-18(25)24(23-19)14-10-8-13(21)9-11-14/h4-12H,3H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHRJWTVLSDFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide](/img/structure/B2517736.png)






![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2517745.png)

![1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2517749.png)
![8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2517750.png)
